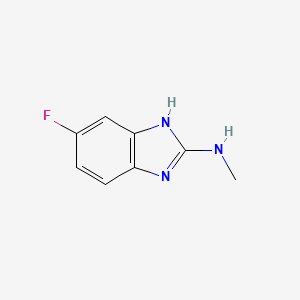

6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine

Descripción general

Descripción

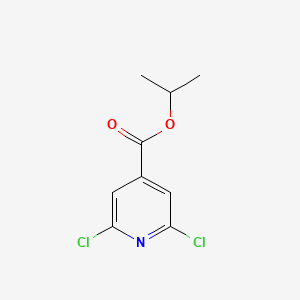

“6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine” is a chemical compound with the CAS Number: 1248916-44-0 . It has a molecular weight of 165.17 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is 6-fluoro-1-methyl-1H-benzimidazol-2-amine . The InChI code is 1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3, (H2,10,11) .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The molecular weight of the compound is 165.17 .Aplicaciones Científicas De Investigación

Synthesis of Substituted Imidazoles

Recent advances in the synthesis of imidazoles have highlighted the importance of substituted imidazoles like 6-fluoro-N-methyl-1H-benzimidazol-2-amine in creating functional molecules for everyday applications . The regiocontrolled synthesis allows for precise construction of bonds during the formation of the imidazole ring, which is crucial for the desired substitution patterns and functional group compatibility.

Therapeutic Potential in Drug Development

Imidazole derivatives exhibit a broad range of biological activities. 6-fluoro-N-methyl-1H-benzimidazol-2-amine serves as a core structure in developing new drugs with various pharmacological activities such as antibacterial, antitubercular, anti-inflammatory, and antitumor properties . Its structural similarity to naturally occurring biomolecules makes it a valuable synthon in medicinal chemistry.

Antimicrobial Activity

Benzimidazole derivatives, including 6-fluoro-N-methyl-1H-benzimidazol-2-amine, have been investigated for their antimicrobial activity. They have shown inhibitory actions against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis . This highlights their potential as chemotherapeutic agents in treating infectious diseases.

Pharmacological Activities of Benzimidazole Derivatives

The benzimidazole nucleus, present in 6-fluoro-N-methyl-1H-benzimidazol-2-amine, is associated with a wide range of biological activities. It has been used in the development of therapeutic agents for conditions such as ulcers, pain, and helminth infections . The compound’s versatility in pharmacology is due to its structural flexibility and ability to interact with various biological targets.

Green Synthesis of Benzimidazole Derivatives

The eco-friendly synthesis of benzimidazole derivatives is an important area of research. 6-fluoro-N-methyl-1H-benzimidazol-2-amine can be synthesized using green chemistry approaches, reducing the environmental impact and making the process more sustainable . This is particularly relevant for the pharmaceutical industry, where the demand for greener production methods is increasing.

Role in Anticancer Research

Benzimidazole derivatives are being explored for their anticancer properties. The presence of the benzimidazole core in compounds like 6-fluoro-N-methyl-1H-benzimidazol-2-amine is significant in the search for new anticancer drugs. Their ability to interfere with cancer cell proliferation and survival pathways makes them promising candidates for further research .

Inhibition of Xanthine Oxidase

In the quest for novel treatments for diseases like gout, the inhibition of xanthine oxidase is a key therapeutic strategy. Benzimidazole derivatives, including 6-fluoro-N-methyl-1H-benzimidazol-2-amine, have been tested for their inhibitory effect against this enzyme, showcasing their potential in managing conditions associated with purine metabolism .

Antimicrobial Resistance (AMR) Challenges

With the rise of AMR, there is a pressing need for new drugs that can overcome resistance issues. 6-fluoro-N-methyl-1H-benzimidazol-2-amine, as part of the imidazole class, contributes to the development of heterocyclic compounds that offer high chemotherapeutic value and act as a remedy for AMR problems .

Safety and Hazards

Propiedades

IUPAC Name |

6-fluoro-N-methyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMWWKJQYUELFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine | |

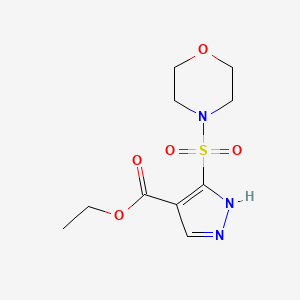

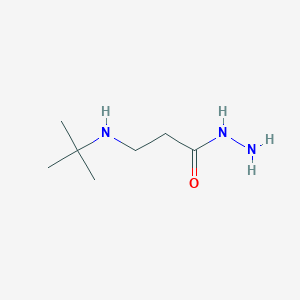

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

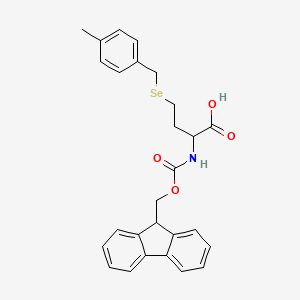

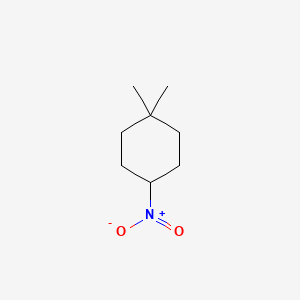

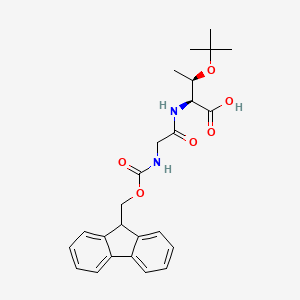

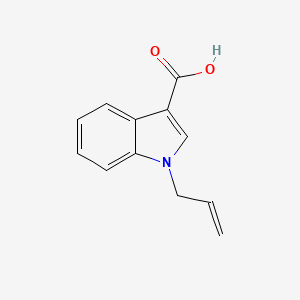

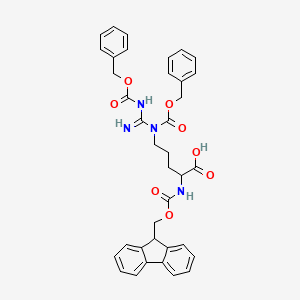

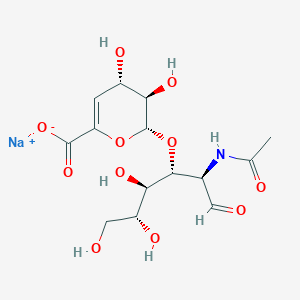

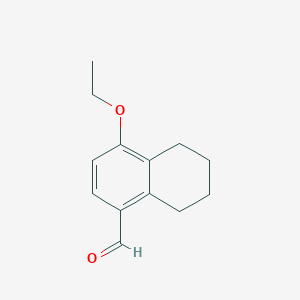

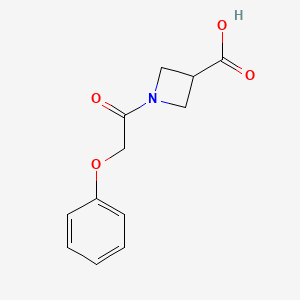

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine](/img/structure/B1532705.png)

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)

![1-[(Phenylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532717.png)